molecular formula C15H14ClNO2 B14009706 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene CAS No. 58177-49-4

1-Chloro-4-(2-nitro-1-phenylpropyl)benzene

Cat. No.: B14009706
CAS No.: 58177-49-4
M. Wt: 275.73 g/mol
InChI Key: OPKFRUDNTFRUSS-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-nitro-1-phenylpropyl)benzene is an organic compound with the molecular formula C15H14ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitro-1-phenylpropyl group.

Preparation Methods

The synthesis of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-nitrobenzene with 2-nitro-1-phenylpropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires elevated temperatures to proceed efficiently .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-4-(2-nitro-1-phenylpropyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-(2-nitro-1-phenylpropyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

1-Chloro-4-(2-nitro-1-phenylpropyl)benzene can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

58177-49-4

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

1-chloro-4-(2-nitro-1-phenylpropyl)benzene

InChI

InChI=1S/C15H14ClNO2/c1-11(17(18)19)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-11,15H,1H3

InChI Key

OPKFRUDNTFRUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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